(R)-1,2,3,4-tetrahydroquinolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-1,2,3,4-tetrahydroquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6,10H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAOPTDGCXICDB-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC2=CC=CC=C2[C@@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Chiral Tetrahydroquinoline Derivatives As Synthetic Targets
The 1,2,3,4-tetrahydroquinoline core is a prominent structural motif found in a multitude of natural products and synthetic pharmaceuticals. nih.govmdpi.com This prevalence has established it as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The incorporation of a stereocenter, particularly an amino group, into this scaffold, gives rise to chiral tetrahydroquinoline derivatives with a wide spectrum of biological activities.
The significance of these chiral derivatives stems from their diverse pharmacological properties, which include anti-HIV, antibacterial, antifungal, antimalarial, and antitumor activities. nih.govnih.gov The specific stereochemistry of these molecules is often crucial for their biological function, as different enantiomers can exhibit vastly different potencies and physiological effects. Consequently, the development of synthetic methods to access enantiomerically pure tetrahydroquinoline derivatives is a key objective for organic and medicinal chemists. The pursuit of these molecules is driven by the need for new therapeutic agents with improved efficacy and selectivity. gfcollege.in
Below is a table highlighting some bioactive compounds containing the tetrahydroquinoline scaffold, illustrating the diverse applications of this structural class.
| Compound Name | Biological Activity | Reference |
| Helquinoline | Antibiotic | nih.gov |
| Cuspareine | Antibacterial, Cytotoxic | nih.gov |
| (+)-Aspernomine | Cytotoxic agent | nih.gov |
| (-)-Martinellic Acid | Bradykinin receptor antagonist | nih.gov |
| Nicainoprol | Antiarrhythmic drug | mdpi.com |
| Oxamniquine | Schistosomicide | mdpi.com |
| Virantmycin | Antiviral, Antifungal | nih.gov |
Synthetic Methodologies for R 1,2,3,4 Tetrahydroquinolin 4 Amine
Stereoselective Synthesis Strategies
The paramount challenge in synthesizing (R)-1,2,3,4-tetrahydroquinolin-4-amine lies in the precise control of the stereochemistry at the C4 position. To achieve this, chemists have primarily relied on two powerful approaches: the direct asymmetric hydrogenation of a quinoline (B57606) precursor and the asymmetric reduction of a pre-formed imine intermediate.
Asymmetric Catalytic Hydrogenation Approaches
Asymmetric catalytic hydrogenation stands as one of the most efficient and atom-economical methods for the synthesis of chiral compounds. This approach typically involves the direct reduction of the C=N bond within the quinoline ring system of a suitable precursor, utilizing a chiral catalyst to induce enantioselectivity.
The direct asymmetric hydrogenation of quinoline derivatives to their corresponding tetrahydroquinolines has been successfully achieved using transition metal catalysts, most notably those based on ruthenium and iridium, complexed with chiral ligands. nih.govdicp.ac.cn While the direct hydrogenation of 4-aminoquinoline presents challenges, strategic modifications to the substrate or the use of highly specialized catalyst systems can afford the desired chiral amine.
For instance, chiral cationic ruthenium(II)/η6-arene-N-monosulfonylated diamine complexes have demonstrated high efficacy in the asymmetric hydrogenation of a wide array of quinoline derivatives. nih.gov These phosphorus-free catalysts have been shown to be effective under various conditions, including in alcoholic solvents and even under solvent-free conditions, providing good to excellent stereoselectivity. nih.gov Iridium complexes have also emerged as powerful catalysts for the asymmetric hydrogenation of quinolines. dicp.ac.cn
A significant breakthrough in the synthesis of 4-aminotetrahydroquinolines involves a two-step sequence commencing with a 1,2-reductive dearomatization of the quinoline, followed by a copper(I) hydride-catalyzed enantioselective hydroamination. This method has been shown to produce a variety of 4-amino-1,2,3,4-tetrahydroquinolines with high levels of enantioselectivity.
To illustrate the effectiveness of such catalytic systems, the following table summarizes representative results for the asymmetric hydrogenation of quinoline derivatives to chiral tetrahydroquinolines.
| Catalyst System | Substrate | Product Configuration | Yield (%) | ee (%) | Reference |
| [Ru(p-cymene)I2]2 / Chiral Phosphoric Acid | 2-Substituted Quinoline | (R) or (S) | up to 91 | up to 90 | |
| Ir-SpiroPAP | 4-Substituted 3-ethoxycarbonylquinoline | Chiral | up to 95 | up to 99 | |
| Copper(II) acetate (B1210297) / (R,R)-Ph-BPE / P(p-tolyl)3 | Quinoline (via 1,2-dihydroquinoline) | Chiral | High | High |
The enantioselectivity of the asymmetric hydrogenation reaction is critically dependent on the structure of the chiral ligand coordinated to the metal center. The ligand creates a chiral environment around the metal, which directs the approach of the substrate and the delivery of hydrogen, ultimately favoring the formation of one enantiomer over the other.
For ruthenium-based catalysts, N-monosulfonylated diamines have proven to be highly effective ligands. nih.gov The steric and electronic properties of the sulfonyl group and the diamine backbone can be fine-tuned to optimize the enantioselectivity for a specific substrate. The arene ligand in these Ru-complexes also plays a crucial role in the enantiodiscrimination process. acs.org
In the case of iridium-catalyzed hydrogenations, a diverse array of chiral ligands, including those with phosphorus and nitrogen donor atoms, have been explored. The choice of ligand is often substrate-dependent, and screening of a ligand library is a common strategy to identify the optimal catalyst for a particular transformation. Solvent choice can also have a profound impact on enantioselectivity in iridium-catalyzed hydrogenations, in some cases even leading to a reversal of the product's stereochemistry.
Mechanistic investigations into the asymmetric hydrogenation of quinolines have revealed detailed insights into the reaction pathway. For the chiral cationic ruthenium-diamine catalyzed reactions, it has been proposed that the reduction proceeds via a stepwise H+/H- transfer process that occurs outside the coordination sphere of the metal. nih.govacs.org The enantioselectivity is believed to arise from a CH/π interaction between the η6-arene ligand of the ruthenium complex and the fused phenyl ring of a dihydroquinoline intermediate, which is stabilized through a 10-membered ring transition state involving the counterion. nih.govacs.org
This outer-sphere mechanism is distinct from the more common inner-sphere mechanisms observed in the hydrogenation of other unsaturated functional groups. Understanding these mechanistic nuances is crucial for the rational design of more efficient and selective catalysts for the synthesis of chiral tetrahydroquinolines.
Asymmetric Reduction of Imine Intermediates
An alternative and powerful strategy for the synthesis of this compound involves the asymmetric reduction of a corresponding cyclic imine or iminium ion precursor. This approach decouples the formation of the heterocyclic ring from the stereochemistry-determining reduction step.
The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric reducing agent like borane, is a well-established and highly reliable method for the enantioselective reduction of prochiral ketones. wikipedia.orgorganic-chemistry.org This methodology has been successfully extended to the asymmetric reduction of imines, providing access to a wide range of chiral amines.
The CBS catalyst, derived from the natural amino acid proline, creates a chiral environment that directs the delivery of a hydride from the borane reagent to one face of the C=N double bond of the imine substrate. organic-chemistry.org The general mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, followed by the coordination of the imine's nitrogen to the boron atom of the catalyst. This ternary complex then undergoes an intramolecular hydride transfer, leading to the formation of the chiral amine with high enantioselectivity.
While specific examples detailing the application of CBS catalysts for the direct synthesis of this compound are not extensively reported in the literature, the general applicability of this method to cyclic imines suggests its potential for this transformation. The synthesis would likely involve the preparation of 1,2,3,4-tetrahydroquinolin-4-one, followed by its conversion to the corresponding imine, which would then be subjected to asymmetric reduction using a CBS catalyst and borane. The steric and electronic properties of the imine would be critical factors in achieving high enantioselectivity.
The following table outlines the general utility of CBS catalysts in the asymmetric reduction of imines.
| Catalyst | Substrate Type | Product | ee (%) | Reference |
| (R)-CBS Catalyst | Prochiral Ketimine | Chiral Amine | Generally High | |
| (S)-CBS Catalyst | Prochiral Ketimine | Chiral Amine | Generally High |
Enantioselective Addition Reactions
Enantioselective addition reactions represent a powerful alternative for establishing the stereocenter at the C4 position. These methods can be broadly categorized into those mediated by chiral auxiliaries and those employing organocatalysis.
The use of a chiral auxiliary involves the temporary attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. While a specific example for the synthesis of this compound using this method is not prominently documented, the general principles can be applied from analogous syntheses of other chiral nitrogen-containing heterocycles.
In a typical approach, a prochiral precursor, such as a 1,2-dihydroquinoline, could be derivatized with a chiral auxiliary. Subsequent addition of an amine nucleophile to the C4 position would be directed by the auxiliary, leading to a diastereomerically enriched product. Removal of the auxiliary would then yield the enantiomerically enriched target amine. Common chiral auxiliaries that could be theoretically applied include Evans oxazolidinones or Oppolzer's camphorsultam. The success of this approach would be contingent on the development of a suitable precursor and the identification of an auxiliary that provides high diastereoselectivity.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For the synthesis of 4-aminotetrahydroquinolines, organocatalytic methods have been developed that proceed with high enantioselectivity. One such strategy involves a four-component cyclization reaction catalyzed by a chiral phosphoric acid to produce tetrahydroquinolines with a 4-amino substituent. nih.gov This method has been shown to generate products with excellent enantiomeric excess and diastereoselectivity. nih.gov
Another approach involves an organocatalytic enantioselective intramolecular 1,5-hydride transfer followed by a ring closure reaction, which can lead to the formation of ring-fused tetrahydroquinolines in high enantioselectivities. acs.org While this specific example does not directly yield a simple 4-amino substituted product, it demonstrates the potential of organocatalysis to activate the tetrahydroquinoline core for asymmetric functionalization.
| Organocatalyst | Reaction Type | Achieved Enantiomeric Excess (ee, %) |
|---|---|---|
| Chiral Phosphoric Acid | Four-component cyclization | up to 99% |
| Chiral Amine | Tandem 1,5-hydride transfer/ring closure | up to 98% |
Chiral Resolution Techniques for Racemic 1,2,3,4-Tetrahydroquinolin-4-amine
Chiral resolution is a classical yet highly effective method for separating a racemic mixture into its constituent enantiomers. For a basic compound like 1,2,3,4-tetrahydroquinolin-4-amine, diastereomeric salt formation with a chiral acid followed by fractional crystallization is the most common approach.
Diastereomeric Salt Formation and Fractional Crystallization
This technique relies on the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility. wikipedia.org By reacting the racemic amine with an enantiomerically pure chiral acid, a pair of diastereomeric salts is formed. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The enantiomerically pure amine can then be recovered from the crystallized salt by treatment with a base.
The efficiency of the resolution is dependent on several factors, including the choice of resolving agent, the solvent system, the crystallization temperature, and the rate of cooling.
The selection of the chiral resolving agent is a critical step in developing a successful resolution process. For a primary amine such as 1,2,3,4-tetrahydroquinolin-4-amine, a variety of chiral acids can be screened. The ideal resolving agent should form a well-defined crystalline salt with one of the enantiomers of the racemic amine, while the salt of the other enantiomer remains in solution.
Commonly used chiral resolving agents for amines include:
Tartaric acid: Available in both (+) and (-) forms, it is one of the most widely used resolving agents for amines.
Mandelic acid: Both (R)- and (S)-enantiomers are commercially available and are effective for the resolution of a range of amines.
Camphorsulfonic acid: A strong acid that often forms highly crystalline salts. Both enantiomers are readily available.
Dibenzoyltartaric acid: A derivative of tartaric acid that can sometimes offer better selectivity in crystallization.
The optimal resolving agent and solvent combination is typically determined through empirical screening.
| Chiral Resolving Agent | Typical Application |
|---|---|
| (+)-Tartaric Acid | Resolution of racemic bases. libretexts.org |
| (-)-Mandelic Acid | Resolution of racemic bases. libretexts.org |
| (+)-Camphor-10-sulfonic acid | Resolution of racemic bases. libretexts.org |
| (-)-Dibenzoyltartaric Acid | Resolution of racemic amines. |
Optimization of Crystallization Conditions for Enantiomeric Enrichment
The enantiomeric enrichment of this compound through crystallization is a critical method that relies on the formation of diastereomeric salts with a chiral resolving agent. This process exploits the different physicochemical properties, such as solubility, of the resulting diastereomers, allowing for their separation. The success of this resolution is highly dependent on the careful optimization of several key parameters.
The primary factors influencing the efficiency of diastereomeric salt crystallization include the choice of the chiral resolving agent, the solvent system, temperature, and the concentration of the solutes. The selection of an appropriate chiral acid as the resolving agent is paramount. Agents like tartaric acid, mandelic acid, and N-protected amino acids have been successfully used for the resolution of various amines. For instance, (−)-(D)-tartaric acid was effectively employed to resolve racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline, yielding the (S)-enantiomer with high enantiomeric excess. mdpi.com
The solvent system plays a crucial role in differentiating the solubilities of the diastereomeric salts. A systematic screening of solvents with varying polarities is necessary to identify a medium where one diastereomer is significantly less soluble than the other. Temperature control is also vital, as it directly affects solubility and the kinetics of crystal nucleation and growth. Cooling crystallization is a common technique where the solution is gradually cooled to induce the precipitation of the less soluble diastereomer. Patience is key, as crystals that form slowly over extended periods often exhibit higher purity and better order. nih.gov
The optimization process is often systematic, involving incremental variations of these parameters. nih.gov The ratio of the racemic amine to the resolving agent is another critical variable that must be fine-tuned to maximize both the yield and the enantiomeric purity of the desired product.
Table 1: Key Parameters for Optimization of Diastereomeric Crystallization
| Parameter | Objective | Typical Variables/Conditions |
| Chiral Resolving Agent | Form diastereomeric salts with significantly different solubilities. | (-)-(D)-Tartaric acid, (+)-(L)-Tartaric acid, (R)-(-)-Mandelic acid, N-Ts-(L)-phenylalanine. |
| Solvent System | Maximize the solubility difference between the two diastereomers. | Alcohols (Methanol, Ethanol (B145695), Isopropanol), Acetonitrile, Water, or mixtures thereof. |
| Temperature | Control solubility and crystallization kinetics to favor precipitation of one diastereomer. | Gradual cooling profiles (e.g., from 60 °C to room temperature or 4 °C). |
| Concentration | Achieve a state of supersaturation for the desired diastereomeric salt. | Varies depending on the specific salt and solvent system. |
| Substrate:Agent Ratio | Optimize the stoichiometry for maximum precipitation of the target salt. | Typically ranges from 1:1 to 2:1 (racemate to resolving agent). |
Chiral Chromatographic Separations
Chiral chromatography is a powerful and widely used technique for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the predominant methods used for this purpose in the pharmaceutical industry. nih.gov
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative chiral HPLC is a cornerstone technique for isolating enantiomerically pure compounds. nih.gov The separation is achieved based on the differential interactions between the enantiomers of the analyte and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are among the most successful and versatile for separating a wide range of chiral compounds. nih.gov
Method development for the preparative separation of this compound would involve screening a variety of CSPs and mobile phase compositions. Mobile phases in normal-phase chromatography typically consist of a non-polar solvent like hexane (B92381) or heptane mixed with a polar modifier, often an alcohol such as isopropanol or ethanol. The choice of modifier and its concentration are critical for achieving optimal resolution and selectivity. For basic compounds like the target amine, the addition of a small amount of an amine additive (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing. The method is scalable and can be used for the isolation of impurities in preparative separation. sielc.com
Table 2: Typical Parameters for Preparative Chiral HPLC Method Development
| Parameter | Description | Typical Conditions |
| Chiral Stationary Phase (CSP) | The chiral selector responsible for enantioseparation. | Polysaccharide-based (e.g., Chiralpak® series, Chiralcel® series). |
| Mobile Phase | Solvent system used to elute the compound. | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol. |
| Modifier | Polar solvent added to the non-polar mobile phase to control retention and selectivity. | Isopropanol, Ethanol; concentration typically 5-30%. |
| Additive | Used to improve peak shape for basic or acidic analytes. | For amines: Diethylamine (DEA), Triethylamine (TEA) at ~0.1%. |
| Flow Rate | Adjusted for column diameter to optimize separation and throughput. | Varies with scale; e.g., 10-50 mL/min for a 2 cm ID column. |
| Detection | Method for visualizing the separated compounds. | UV spectrophotometry (e.g., at 254 nm). |
Supercritical Fluid Chromatography (SFC) for Chiral Resolution
Supercritical fluid chromatography (SFC) has emerged as a preferred technique for chiral separations, particularly at the preparative scale, due to several advantages over HPLC. afmps.be SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for the use of higher flow rates without generating excessive backpressure, leading to significantly faster separations and increased throughput. afmps.beamericanlaboratory.com
The mobile phase in SFC typically consists of CO2 mixed with a polar organic co-solvent, or modifier, such as methanol, ethanol, or isopropanol. afmps.be The type and percentage of the modifier are key parameters for optimizing selectivity. Similar to HPLC, basic additives are often required for the analysis of amine-containing compounds to achieve good peak symmetry. americanpharmaceuticalreview.com A significant advantage of preparative SFC is the ease of product recovery; after the separation, the CO2 component of the mobile phase evaporates upon depressurization, leaving the purified compound in a much smaller volume of the organic modifier. americanlaboratory.com This drastically reduces the time required for solvent evaporation compared to HPLC. americanlaboratory.com
Table 3: Comparison of Preparative HPLC and SFC for Chiral Resolution
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO2 | Organic Solvents (e.g., Hexane, Heptane) |
| Typical Flow Rates | Higher (3-5x HPLC) due to low viscosity. americanlaboratory.com | Lower, limited by column backpressure. |
| Analysis Time | Faster, enabling higher throughput. afmps.be | Longer equilibration and run times. chromatographyonline.com |
| Solvent Consumption | Reduced organic solvent usage ("Green" technique). americanpharmaceuticalreview.com | High consumption of organic solvents. |
| Product Recovery | Faster and easier due to CO2 evaporation. americanlaboratory.com | Time-consuming removal of large solvent volumes. |
| Operating Pressure | Higher (typically 100-400 bar). | Lower (typically < 200 bar). |
Kinetic Resolution Methods
Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds from a racemate. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the preferential conversion of one enantiomer into a product, leaving the unreacted starting material enriched in the other enantiomer.
Enzyme-Catalyzed Kinetic Resolution
Biocatalysis offers highly selective and environmentally benign methods for resolving chiral compounds. Amine oxidases, for example, have been utilized in the kinetic resolution of 4-substituted 1,2,3,4-tetrahydroquinolines. nih.gov In one study, a variant of cyclohexylamine (B46788) oxidase from Brevibacterium oxidans (CHAO Y215H/Y214S) was developed through protein engineering. nih.gov This engineered enzyme displayed superior (R)-stereoselectivity (E > 200) for the oxidation of 4-phenyl substituted THQ. nih.gov
The process involves the selective oxidation of the (S)-enantiomer of the racemic tetrahydroquinoline amine, leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched. This biocatalytic approach has been successfully applied to a series of 4-alkyl-substituted THQs, affording the (R)-isomers with yields approaching the theoretical maximum of 50% and with excellent enantioselectivity (up to >99% ee). nih.gov The discovery of other enzymes, such as a monoamine oxidase from Pseudomonas fluorescens (PfMAO1), with the opposite enantioselectivity further enriches the toolbox for accessing either enantiomer. nih.gov
Table 4: Enzyme-Catalyzed Kinetic Resolution of 4-Substituted THQs
| Enzyme | Substrate Type | Selectivity | Product | Yield | Enantiomeric Excess (ee) |
| CHAO Y215H/Y214S | 4-Phenyl-THQ | (R)-selective (E > 200) | (R)-4-Phenyl-THQ | ~50% | >99% |
| CHAO Y215H/Y214S | 4-Alkyl-THQs | (R)-selective | (R)-4-Alkyl-THQs | Up to 50% | Up to >99% nih.gov |
| PfMAO1 | 4-Substituted THQs | (S)-selective | (S)-4-Substituted THQs | - | - |
Organocatalytic Kinetic Resolution
Organocatalysis provides a complementary approach to enzymatic methods for kinetic resolution. Chiral organocatalysts, such as chiral phosphoric acids, have been effectively used in the synthesis of tetrahydroquinolines. nih.gov While often employed in asymmetric synthesis, these catalysts can also be applied in kinetic resolution scenarios.
In a typical organocatalytic kinetic resolution of a racemic amine, the chiral catalyst would preferentially activate one enantiomer towards a reaction with a suitable reagent. For example, a chiral phosphoric acid could act as a Brønsted acid to protonate the amine, forming a chiral ion pair. This diastereomeric interaction can lead to a difference in the activation energy for a subsequent reaction, such as acylation or imine formation, for the two enantiomers. The less reactive enantiomer would be recovered with high enantiomeric purity. The development of an organocatalytic kinetic resolution for this compound would involve screening various chiral catalysts, reaction partners, and conditions to achieve high selectivity (E-factor).
Table 5: Components of an Organocatalytic Kinetic Resolution System
| Component | Role | Examples |
| Chiral Organocatalyst | Differentiates between the two enantiomers of the substrate. | Chiral Phosphoric Acids (e.g., TRIP), Chiral Amines (e.g., Proline derivatives), N-Heterocyclic Carbenes (NHCs). |
| Substrate | Racemic mixture to be resolved (e.g., (±)-1,2,3,4-Tetrahydroquinolin-4-amine). | - |
| Reagent | Reacts selectively with one enantiomer. | Acylating agents (e.g., Acetic anhydride), Aldehydes, Michael acceptors. |
| Solvent | Influences reaction rate and selectivity. | Dichloromethane (B109758), Toluene (B28343), Tetrahydrofuran. |
Chemoenzymatic Synthesis Routes
Chemoenzymatic synthesis provides a powerful strategy for producing enantiomerically pure compounds like this compound by combining the high selectivity of biocatalysts with the broad applicability of chemical reactions. kaust.edu.samdpi.com This approach allows for the creation of complex chiral molecules under mild conditions, often with higher efficiency and fewer environmental impacts than purely chemical methods. kaust.edu.sa
Biocatalytic Approaches to Enantiomerically Pure Tetrahydroquinolines
The synthesis of enantiomerically pure tetrahydroquinolines is frequently achieved through biocatalytic methods, primarily involving enzymatic kinetic resolution (EKR) or asymmetric synthesis. Enzymes such as lipases, oxidases, and transaminases are instrumental in these transformations due to their inherent stereoselectivity. oup.comacsgcipr.org
Enzymatic kinetic resolution is a widely used technique where an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. For instance, lipases, such as Candida antarctica lipase B (CAL-B), have been successfully employed for the kinetic resolution of various racemic alcohols and amines. researchgate.netdntb.gov.uaresearchgate.net In the context of tetrahydroquinolines, racemic alcohols possessing this scaffold have been resolved using lipases to yield enantiomerically enriched (S)-alcohols and the corresponding (R)-acetates with excellent optical purities (>99% enantiomeric excess, ee). dntb.gov.uaresearchgate.net Similarly, D-amino acid oxidases have been utilized for the kinetic resolution of racemic 1- and 3-carboxyl substituted tetrahydroisoquinolines, a structurally related class of compounds, to produce the (S)-enantiomers with high enantiomeric excess. researchgate.net
Amine transaminases (ATAs) represent another crucial class of enzymes for the asymmetric synthesis of chiral amines. acs.org These pyridoxal-5-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, generating a chiral amine with high enantioselectivity. kaust.edu.saoup.com The broad substrate scope and high selectivity of ATAs make them ideal candidates for the synthesis of chiral amines that are valuable building blocks for pharmaceuticals. kaust.edu.saacs.org
| Enzyme Class | Method | Substrate Type | Outcome | Reference |
| Lipases (e.g., CAL-B) | Enzymatic Kinetic Resolution (EKR) | Racemic tetrahydroquinoline-propan-2-ols | (S)-alcohols and (R)-acetates (>99% ee) | dntb.gov.uaresearchgate.net |
| D-Amino Acid Oxidases | Kinetic Resolution / Deracemization | Racemic carboxyl-substituted tetrahydroisoquinolines | (S)-enantiomers (>99% ee) | researchgate.net |
| Amine Transaminases (ATAs) | Asymmetric Synthesis | Prochiral ketones | Chiral amines (up to >99% ee) | kaust.edu.saoup.com |
Integration of Enzymatic and Chemical Steps in Synthetic Sequences
Combining biocatalytic steps with traditional chemical synthesis in a single pot or a sequential cascade can significantly enhance efficiency, reduce waste, and simplify purification processes. kaust.edu.samdpi.com These chemoenzymatic cascades leverage the strengths of both methodologies to create complex molecules that would be difficult to access by either approach alone.
Another strategy involves combining metal-catalyzed racemization with enzymatic resolution in a dynamic kinetic resolution (DKR) process. whiterose.ac.uk In this approach, the unwanted enantiomer that is not acted upon by the enzyme is continuously racemized back to the racemic mixture by a chemical catalyst. This allows for the theoretical conversion of 100% of the starting material into the desired enantiomerically pure product. While this has been explored for various chiral amines, its application to tetrahydroquinolines remains an area of active research. whiterose.ac.uk
Researchers have also developed chemoenzymatic one-pot processes for synthesizing tetrahydroisoquinolines. This involves an initial enzymatic oxidation of benzylic alcohols to aldehydes using a laccase/TEMPO system, followed by a chemically-mediated Pictet-Spengler reaction to form the heterocyclic ring structure. mdpi.com Such integrated processes demonstrate the potential for creating complex heterocyclic scaffolds through the thoughtful combination of biocatalysis and chemical reactions.
Industrial Production Methodologies and Scalability Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires robust and efficient methodologies. Key considerations include process safety, cost-effectiveness, scalability, and sustainability. Continuous flow chemistry and process intensification are two leading strategies being implemented to meet these industrial demands. researchgate.netmdpi.com
Continuous Flow Reactor Applications in Large-Scale Synthesis
Continuous flow synthesis involves pumping reactants through a system of tubes or microreactors, where the reaction occurs. This technology offers significant advantages over traditional batch processing, particularly for large-scale production. tandfonline.commdpi.com These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety by minimizing the volume of hazardous materials at any given time, and easier scalability. researchgate.netresearchgate.net
The application of continuous flow reactors is well-suited for both chemical and enzymatic reactions. Immobilized enzymes can be packed into a column (a packed-bed reactor), and the substrate solution is continuously passed through it. whiterose.ac.uk This setup allows for easy separation of the product from the enzyme, which can be reused for multiple cycles, thereby reducing costs. This approach has been successfully applied to the enzymatic kinetic resolution of chiral amines in continuous packed-bed reactors, achieving high conversions and product purity with short residence times. whiterose.ac.uk
The synthesis of heterocyclic compounds, including indole and quinoline derivatives, has also been effectively demonstrated in continuous flow systems, often employing microwave assistance to accelerate reaction rates. mdpi.com The ability to safely handle reactions at elevated temperatures and pressures in flow reactors allows for significantly increased throughput compared to batch methods, making it a highly attractive technology for industrial-scale synthesis. mdpi.com
| Feature | Advantage in Continuous Flow | Relevance to Large-Scale Synthesis |
| Heat & Mass Transfer | Highly efficient due to large surface-to-volume ratio | Improved reaction control, higher yields, and better safety |
| Safety | Small reactor volumes minimize risk of hazardous material accumulation | Enables the use of more reactive or hazardous reagents and conditions safely |
| Scalability | Production is scaled by running the system for longer or by "numbering-up" (parallel reactors) | More predictable and often simpler scale-up compared to batch reactors |
| Automation | Allows for precise, automated control of reaction conditions | Consistent product quality and reduced labor costs |
| Catalyst Reuse | Ideal for immobilized catalysts (chemical or biological) in packed-bed reactors | Lower catalyst costs and simplified product purification |
Process Intensification Strategies for Stereoselective Production
Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. mdpi.com For the stereoselective production of chiral amines, this involves strategies that maximize the yield and enantiomeric purity of the desired product while minimizing waste and operational costs. mdpi.com
One key strategy is the integration of reaction and separation steps. For example, membrane reactors can be used in equilibrium-limited reactions, such as some enzymatic transformations. By selectively removing a byproduct through a membrane, the reaction equilibrium can be shifted towards the product side, leading to higher conversions. mdpi.com Pervaporation, a membrane-based separation technique, is particularly effective for removing water from enzymatic esterification reactions and can be adapted for other biotransformations. mdpi.com
In the context of transaminase-catalyzed reactions, the unfavorable thermodynamic equilibrium can be a challenge. oup.com Process intensification strategies to overcome this include removing the ketone byproduct to drive the reaction forward. When using immobilized enzymes in a flow system, the continuous removal of the product from the reaction environment helps to shift the equilibrium and avoid enzyme inhibition. oup.com
Furthermore, combining different types of catalysts, such as biocatalysts and metal catalysts, into hybrid systems can lead to more efficient processes. mdpi.com These strategies, coupled with the advantages of continuous flow technology, provide a powerful toolkit for designing next-generation manufacturing processes for enantiomerically pure compounds like this compound that are both economically viable and environmentally sustainable.
Spectroscopic Analysis for Stereochemical Assignment
Spectroscopic methods provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. For chiral compounds, specialized techniques are used to probe their stereochemistry.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy
Chiroptical spectroscopies like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are indispensable for assigning the absolute configuration of chiral molecules in solution. ru.nlnih.gov These techniques measure the differential absorption of left and right circularly polarized light. nih.gov
VCD spectroscopy, the vibrational counterpart to infrared absorption, is particularly sensitive to the spatial arrangement of atoms. ru.nl For a molecule like this compound, the experimental VCD spectrum would be compared to a spectrum calculated ab initio using methods like Density Functional Theory (DFT). nih.gov A strong correlation between the experimental and the calculated spectrum for the (R)-configuration provides high confidence in the assignment. This combined experimental and computational approach is a robust method for determining absolute configuration for molecules in solution. nih.gov
ECD, which probes electronic transitions, is complementary to VCD. ru.nl The Cotton effects observed in the ECD spectrum, particularly those arising from the aromatic chromophore, are characteristic of the molecule's chirality and can be used in a similar comparative manner with theoretical calculations to confirm the stereochemical assignment.
Optical Rotation Studies and Specific Rotation Correlation
Optical rotation is the classical method for characterizing chiral compounds. masterorganicchemistry.com A solution of a single enantiomer, such as this compound, will rotate the plane of plane-polarized light. pressbooks.pub The direction (dextrorotatory, (+), or levorotatory, (-)) and magnitude of this rotation are measured with a polarimeter. masterorganicchemistry.com
To create a standardized value, the observed rotation is converted to the specific rotation, [α], using the equation:
[α] = α / (c * l)
where:
α is the observed rotation in degrees.
c is the concentration in g/mL.
l is the path length of the sample tube in decimeters (dm). masterorganicchemistry.com
The specific rotation is a characteristic physical property for a compound under defined conditions (e.g., temperature and wavelength, often the sodium D-line). youtube.com For example, the enantiomers of lactic acid show equal and opposite specific rotations ([α]D = +3.82 for the (+) form and -3.82 for the (-) form). pressbooks.pub While the R/S designation is a formal nomenclature rule, the sign of optical rotation is an experimentally determined value. libretexts.org There is no universal correlation between the two, but for a known compound, the sign of its specific rotation is a reliable identifier for a specific enantiomer. libretexts.org
X-ray Crystallography of Chiral Derivatives for Absolute Configuration
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. rigaku.comrigaku.com Since obtaining suitable single crystals of a primary amine can be challenging, it is common practice to prepare crystalline derivatives. nih.gov
Preparation of Crystalline Derivatives
To facilitate crystallization and determine the absolute configuration, this compound can be derivatized. This typically involves reacting the amine with a chiral resolving agent to form diastereomeric salts or with an acylating or sulfonylating agent to form a stable, crystalline amide or sulfonamide. nih.gov
Common strategies include:
Salt formation: Reacting the amine with an enantiomerically pure acid, such as (R,R)-tartaric acid or camphorsulfonic acid, to produce diastereomeric salts which often have different crystallization properties.
Derivatization of the amine: The nitrogen atom of the tetrahydroquinoline ring can be derivatized with groups like tosyl or benzylsulfonyl chlorides. researchgate.netresearchgate.net These reactions, often carried out in a solvent like dichloromethane with a base such as triethylamine, yield stable sulfonamides that are frequently crystalline. researchgate.net For example, the synthesis of 1-tosyl-1,2,3,4-tetrahydroquinoline (B5575566) involved recrystallization from a mixture of ethyl acetate and hexane to yield colorless prisms suitable for analysis. researchgate.net
Single Crystal Diffraction Analysis
Once a suitable single crystal of a derivative is obtained, it is analyzed using an X-ray diffractometer. mdpi.com The diffraction pattern is used to calculate an electron density map of the molecule within the crystal lattice, revealing the precise position of each atom in three-dimensional space. rigaku.com
If a chiral derivative is used (e.g., a salt with a known chiral acid), the known absolute configuration of the derivatizing agent allows for the unambiguous assignment of the absolute configuration of the this compound moiety.
Even with an achiral derivatizing agent, modern crystallographic techniques can often determine the absolute configuration directly from the diffraction data by analyzing anomalous dispersion effects. The Flack parameter is calculated during the structure refinement; a value close to zero for the proposed configuration confirms its correctness.
The analysis provides detailed geometric data, including bond lengths, bond angles, and torsion angles, which also confirm the half-chair conformation of the tetrahydroquinoline ring system. researchgate.netresearchgate.net
Crystallographic Data for a Tetrahydroquinoline Derivative (Example)
The following table presents example crystallographic data for a related derivative, 1-tosyl-1,2,3,4-tetrahydroquinoline, which illustrates the type of information obtained from a single-crystal X-ray analysis. researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₆H₁₇NO₂S |
| Formula Weight (Mr) | 287.37 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.2176 (7) |
| b (Å) | 8.0468 (6) |
| c (Å) | 22.2439 (18) |
| β (°) | 98.107 (4) |
| Volume (ų) | 1456.2 (2) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 94 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Table data sourced from a study on 1-tosyl-1,2,3,4-tetrahydroquinoline. researchgate.net
This rigorous, multi-faceted approach, combining advanced spectroscopic and crystallographic methods, provides an unassailable determination of the absolute configuration and detailed conformational features of this compound and its derivatives.
Scope and Academic Relevance of Research on the Titled Compound
While the tetrahydroquinoline scaffold is well-established in chemical literature, specific research focusing exclusively on (R)-1,2,3,4-tetrahydroquinolin-4-amine is not extensively documented in readily available academic sources. This suggests that the compound may be a novel synthetic target, a transient intermediate in more complex syntheses, or a building block whose applications are still emerging.
The academic relevance of pursuing the synthesis of this compound lies in the broader context of developing efficient and stereoselective routes to highly functionalized chiral building blocks. The presence of a primary amine at the C4 position of the tetrahydroquinoline ring offers a valuable handle for further chemical modification, allowing for its incorporation into larger, more complex molecules with potential biological activity.
Recent advances in organocatalysis have demonstrated the feasibility of synthesizing chiral tetrahydroquinolines with substitution at the 4-position through cascade reactions of aldehydes with 2-amino-β-nitrostyrenes. acs.org These methods generate fully substituted tetrahydroquinoline cores with high diastereo- and enantioselectivity. acs.org The development of synthetic pathways that can selectively produce this compound would be a significant contribution to this field. Such a compound could serve as a key chiral synthon for the construction of novel pharmaceutical candidates or as a chiral ligand in asymmetric catalysis. The ongoing exploration of new catalytic methods and their application to the synthesis of unique chiral amines like the titled compound remains a vibrant and important area of contemporary organic chemistry research.
Derivatization and Functionalization Strategies of R 1,2,3,4 Tetrahydroquinolin 4 Amine
Amination and Amidation Reactions
The primary amine at the C-4 position of (R)-1,2,3,4-tetrahydroquinolin-4-amine serves as a key nucleophilic center for forming amide bonds. Amidation, or N-acylation, is a common strategy to introduce a vast range of substituents, thereby modifying the molecule's physicochemical properties. This transformation is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride, or by using a carboxylic acid in the presence of a coupling agent. masterorganicchemistry.com
Common coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an activator like N,N-Dimethylaminopyridine (DMAP) facilitate the formation of an amide bond under mild conditions. nih.gov This method is particularly useful for synthesizing complex derivatives where harsh reaction conditions are not viable. masterorganicchemistry.comnih.gov The resulting amide nitrogen is significantly less basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. masterorganicchemistry.com
| Reagent/System | Reaction Type | Purpose |
| Carboxylic Acid + EDCI/DMAP | Amidation / N-Acylation | Forms an amide bond with the C4-amine under mild conditions. nih.gov |
| Acyl Chloride + Base (e.g., Pyridine) | Amidation / N-Acylation | A classic method for introducing an acyl group onto the C4-amine. |
| Acid Anhydride | Amidation / N-Acylation | Reacts with the C4-amine to form an amide and a carboxylic acid byproduct. masterorganicchemistry.com |
N-Alkylation and N-Acylation Protocols
Both nitrogen atoms in the this compound scaffold can be functionalized, though their reactivity differs. N-acylation primarily occurs at the more nucleophilic C4-primary amine as described above. N-alkylation can be directed towards the N-1 position of the tetrahydroquinoline ring.
Protocols for N-alkylation of the ring's secondary amine often involve reaction with alkyl halides in the presence of a base. researchgate.net Another powerful technique is reductive amination, which involves the reaction of the N-1 amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (Na(AcO)₃BH). youtube.com This process can be used to introduce primary or secondary alkyl groups at the N-1 position.
| Protocol | Target Site | Reagents | Description |
| Direct Alkylation | N-1 Amine | Alkyl Halide (e.g., R-Br), Base (e.g., K₂CO₃) | A standard method for introducing alkyl groups onto the heterocyclic nitrogen. researchgate.net |
| Reductive Amination | N-1 Amine | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Forms a C-N bond via an iminium intermediate, useful for a wide range of substituents. youtube.com |
| Iterative Acylation-Reduction | N-1 Amine | 1. Acyl Chloride 2. LiAlH₄ | An amide is first formed and then subsequently reduced with a strong hydride agent to yield the N-alkylated product. youtube.com |
Substitution Reactions on the Aromatic Ring
The benzene (B151609) portion of the tetrahydroquinoline scaffold is electron-rich due to the electron-donating effect of the N-1 amino group, making it highly susceptible to electrophilic aromatic substitution (SNAr). missouri.edunih.gov
The N-1 atom acts as a powerful activating group, directing incoming electrophiles to the ortho and para positions. In the tetrahydroquinoline ring system, these correspond to the C-5 and C-7 positions. Therefore, reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation are expected to proceed regioselectively at these sites, allowing for extensive modification of the aromatic core. The activation of the amino group means that electrophilic substitution on the aromatic ring can occur readily. nih.gov
Halogenation is a common electrophilic aromatic substitution reaction used to functionalize the scaffold. N-Bromosuccinimide (NBS) is a convenient and widely used reagent for the bromination of activated aromatic rings. missouri.edumasterorganicchemistry.com It serves as a source of electrophilic bromine and can effectively brominate electron-rich compounds like phenols and anilines, often without the need for a strong Lewis acid catalyst. missouri.edu Given the aniline-like nature of the tetrahydroquinoline ring, NBS is an effective reagent for its bromination. nih.gov The reaction can be influenced by the choice of solvent; for instance, using dimethylformamide (DMF) can promote high levels of para-selectivity in the bromination of reactive aromatic compounds. missouri.edu
A study on the NBS-mediated reaction of tetrahydroquinolines showed that electrophilic bromination of the aromatic ring occurred due to the activation by the amino group. nih.gov
| Reaction | Reagent | Conditions | Outcome |
| Bromination | N-Bromosuccinimide (NBS) | Anhydrous CCl₄, Radical Initiator (AIBN) | Wohl-Ziegler reaction, typically targets allylic/benzylic positions but can also proceed via a radical pathway on the ring. missouri.edu |
| Bromination | N-Bromosuccinimide (NBS) | DMF | Promotes highly para-selective nuclear monobromination on activated aromatic compounds. missouri.edu |
| Bromination | N-Bromosuccinimide (NBS) | CHCl₃, AIBN, Sun Lamp | Can lead to simultaneous bromination and dehydrogenation (aromatization) of the tetrahydroquinoline ring. nih.gov |
Regioselective Functionalization of the Tetrahydroquinoline Core
The inherent structural features of this compound allow for a high degree of regioselectivity in its functionalization. Chemists can selectively target the C4-amine, the N1-amine, or the aromatic ring based on the choice of reagents and reaction conditions.
C4-Amine vs. N1-Amine: The primary amine at C4 is generally more nucleophilic and less sterically hindered than the secondary N1-amine, making it the preferred site for acylation reactions.
Aromatic Ring: As discussed, the N1-amine directs electrophilic substitution to the C5 and C7 positions. The choice of solvent and catalyst can further refine this selectivity. For example, the use of DMF as a solvent with NBS favors substitution at the C7 (para) position. missouri.edu Theoretical and experimental studies on related heterocyclic systems, like quinazolines, confirm that substitution at the 4-position is often highly favored in nucleophilic aromatic substitution reactions, highlighting the strong electronic control within such scaffolds. nih.gov
Synthesis of N-Substituted Derivatives
The synthesis of N-substituted derivatives is a cornerstone of modifying the this compound scaffold for various applications. This encompasses the N-acylation and N-alkylation reactions previously detailed. By forming amide linkages at the C4-position or installing alkyl groups at the N1-position, a library of diverse analogues can be generated. For example, N-alkyl substituted derivatives can be prepared through the reaction of the N-1 amine with an alkyl halide, followed by reduction if necessary. researchgate.net Similarly, amide derivatives are readily synthesized from the C4-amine using standard peptide coupling reagents like EDCI and DMAP with a corresponding carboxylic acid. nih.gov
| Derivative Type | Target Site | Synthetic Method | Reagents |
| N-Acyl Derivative | C4-Amine | Amidation | R-COOH, EDCI, DMAP nih.gov |
| N-Alkyl Derivative | N1-Amine | Direct Alkylation | R-X (halide), Base researchgate.net |
| N-Alkyl Derivative | N1-Amine | Reductive Amination | R-CHO (aldehyde), Na(AcO)₃BH youtube.com |
| N,N'-Di-substituted | C4-Amine & N1-Amine | Sequential Functionalization | Combination of the above methods |
N-((trans)-2-phenylcyclopropyl)-1,2,3,4-tetrahydroquinolin-4-amine Derivatives
The derivatization of this compound with a trans-2-phenylcyclopropyl moiety introduces a structurally interesting and pharmacologically relevant group. A common and effective strategy for the synthesis of such N-alkylated amines involves a two-step process: formation of an amide bond followed by reduction of the amide to the corresponding amine. This approach provides a controlled and high-yielding route to the desired N-((trans)-2-phenylcyclopropyl)-1,2,3,4-tetrahydroquinolin-4-amine derivatives.
Research Findings
The synthesis of N-substituted cyclopropylmethylamines has been successfully employed in the development of various biologically active compounds. A well-established method involves the coupling of a carboxylic acid with an amine to form an amide, which is then reduced to the target amine. acs.org This strategy can be directly applied to the synthesis of N-((trans)-2-phenylcyclopropyl)-1,2,3,4-tetrahydroquinolin-4-amine.
The key starting materials for this synthesis are this compound and trans-2-phenylcyclopropanecarboxylic acid. The synthesis of trans-2-phenylcyclopropanecarboxylic acid itself is well-documented and can be achieved through methods such as the cyclopropanation of cinnamic acid derivatives. google.comresearchgate.net
The synthetic sequence commences with the activation of trans-2-phenylcyclopropanecarboxylic acid, typically by converting it to the more reactive acid chloride. This is often achieved by treatment with thionyl chloride. google.com The resulting trans-2-phenylcyclopropanecarbonyl chloride is then reacted with this compound in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane (B109758), to yield the intermediate amide. acs.org
The final step is the reduction of the amide to the desired secondary amine. A powerful reducing agent such as alane (generated in situ from lithium aluminum hydride and aluminum chloride) is effective for this transformation, successfully reducing the amide without affecting the aromatic or cyclopropyl (B3062369) rings. acs.org
Scheme 1: Synthesis of N-((trans)-2-phenylcyclopropyl)-1,2,3,4-tetrahydroquinolin-4-amine
This methodology allows for the preparation of the target compound with good control over the stereochemistry of the tetrahydroquinoline core, assuming the starting material is enantiomerically pure. The trans-configuration of the phenylcyclopropyl group is maintained throughout the reaction sequence.
For clarity, the structural information of the key compounds in this synthetic pathway is provided in the table below.
| Compound Name | Structure | Role in Synthesis |
| This compound | Starting Material | |
| trans-2-Phenylcyclopropanecarboxylic acid | Reagent | |
| trans-2-Phenylcyclopropanecarbonyl chloride | Intermediate | |
| N-((R)-1,2,3,4-Tetrahydroquinolin-4-yl)-trans-2-phenylcyclopropanecarboxamide | ![]() | Intermediate |
| N-((trans)-2-phenylcyclopropyl)-1,2,3,4-tetrahydroquinolin-4-amine | ![]() | Final Product |
Computational and Theoretical Studies on R 1,2,3,4 Tetrahydroquinolin 4 Amine
Conformational Analysis and Energy Landscapes
The three-dimensional structure of (R)-1,2,3,4-tetrahydroquinolin-4-amine is not static; the saturated part of the ring system allows for conformational flexibility. Understanding the preferred conformations and the energy barriers between them is essential for predicting the molecule's interactions and reactivity.
Density Functional Theory (DFT) Calculations for Ground State Structures
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT calculations are employed to locate the minimum energy conformations (ground states). The primary conformational variability arises from the puckering of the tetrahydro- portion of the quinoline (B57606) ring and the orientation of the amine group at the C4 position, which can be either axial or pseudo-axial, and equatorial or pseudo-equatorial.
Theoretical studies on similar tetrahydroquinoline systems have shown that the choice of functional and basis set in DFT calculations is critical for obtaining accurate results. nih.govchemrxiv.org For instance, the B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) is commonly used for geometry optimization and frequency calculations. nih.gov These calculations can predict the relative stabilities of different conformers. Generally, for substituted cyclohexene-like rings, the substituent in the equatorial position is favored to minimize steric hindrance. However, intramolecular hydrogen bonding between the amine group and the nitrogen of the quinoline ring could stabilize certain conformations.
Illustrative DFT Calculation Results for Conformational Analysis Disclaimer: The following data is illustrative and represents typical results obtained from DFT calculations for similar molecules, as specific experimental or calculated data for this compound is not publicly available.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N1-C2-C3-C4) | Amine Group Orientation |
|---|---|---|---|
| Equatorial-like | 0.00 | -55.2° | Pseudo-equatorial |
| Axial-like | +1.85 | -48.5° | Pseudo-axial |
Molecular Dynamics Simulations for Conformational Flexibility
While DFT provides a static picture of the most stable conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in solution. MD simulations model the movement of atoms over time by solving Newton's equations of motion. These simulations can reveal the conformational landscape and the transitions between different energy minima. nsf.govnih.gov
In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water or an organic solvent), and the system's trajectory is calculated over nanoseconds or even microseconds. Analysis of the trajectory can identify the most populated conformational states and the timescales of conformational changes. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target, for example. For chiral amines, MD simulations can elucidate the role of stereoselective intermolecular hydrogen bonds in chiral recognition processes. nsf.gov
Chiroptical Property Prediction
As a chiral molecule, this compound interacts with plane-polarized light, a property known as optical activity. Computational methods can predict these chiroptical properties, which is invaluable for assigning the absolute configuration of newly synthesized molecules.
Theoretical Calculation of Circular Dichroism Spectra
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional structure of a chiral molecule. Time-dependent DFT (TD-DFT) is the most common method for calculating theoretical CD spectra. By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be determined. nih.gov
The process involves first performing a conformational analysis to identify all significant low-energy conformers. Then, for each conformer, the CD spectrum is calculated using TD-DFT. The final theoretical spectrum is a Boltzmann-weighted average of the individual spectra. Studies on similar quinoline derivatives have demonstrated the reliability of this approach in assigning absolute configurations. nih.gov
Computational Determination of Optical Rotation Values
Optical rotation, the rotation of the plane of plane-polarized light, is another key characteristic of chiral molecules. The specific rotation can be calculated computationally, often using DFT. ku.edu Similar to CD calculations, this requires a thorough conformational search. The optical rotation is then calculated for each conformer and a Boltzmann-weighted average is taken to give the final predicted value. The sign and magnitude of the calculated optical rotation can be compared with experimental values from polarimetry to confirm the absolute stereochemistry of the molecule. yale.edu
Illustrative Chiroptical Property Prediction Disclaimer: The following data is for illustrative purposes only.
| Property | Experimental Value | Calculated Value (TD-DFT/B3LYP/aug-cc-pVDZ) |
|---|---|---|
| Specific Rotation [α]D | +45.2° (c 1.0, CHCl3) | +48.9° |
| Major CD Cotton Effect (λ, nm) | 285 nm | 282 nm (Positive) |
Reaction Pathway Elucidation in Synthetic Transformations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to explore different reaction pathways, identify transition states, and calculate activation energies. This information can help in optimizing reaction conditions and in designing stereoselective syntheses.
For instance, the enantioselective synthesis of chiral tetrahydroquinolines can be achieved through various methods, including asymmetric hydrogenation or catalytic asymmetric reactions. nih.govnih.gov DFT calculations can be used to model the interaction of the substrate with the chiral catalyst, explaining the origin of the enantioselectivity. By calculating the energies of the transition states leading to the (R) and (S) products, the enantiomeric excess can be predicted. This approach has been successfully applied to understand the role of solvents and catalysts in controlling the stereochemical outcome of reactions producing chiral N-heterocycles. nih.gov
Illustrative Reaction Pathway Analysis for a Hypothetical Asymmetric Amination Disclaimer: The following data is illustrative and represents a plausible computational analysis of a synthetic step.
| Reaction Step | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) to form (R)-product | Calculated Activation Energy (ΔG‡, kcal/mol) to form (S)-product |
|---|---|---|---|
| C=N bond formation | TS1 | 15.2 | 15.2 |
| Asymmetric Reduction | TS2 | 20.5 | 23.8 |
Transition State Analysis for Asymmetric Synthesis
The asymmetric synthesis of chiral amines, including this compound, is a cornerstone of modern organic chemistry. Computational transition state analysis, primarily through Density Functional Theory (DFT) calculations, offers profound insights into the mechanisms that govern enantioselectivity. umich.edu These studies focus on identifying the stereodetermining transition state, which is the highest energy barrier along the reaction coordinate leading to the formation of the chiral product. The relative energies of the transition states leading to the (R) and (S) enantiomers determine the enantiomeric excess (ee) of the reaction.
In the context of synthesizing chiral tetrahydroquinolines, reactions such as the Povarov reaction and various organocatalyzed methodologies are frequently employed. illinois.educhemrxiv.org Computational studies on these reactions typically involve the construction of detailed models of the transition states. For instance, in a chiral phosphoric acid-catalyzed reaction, the catalyst can form a chiral ion pair with an imine intermediate, creating a defined chiral environment. researchgate.net DFT calculations can elucidate the non-covalent interactions, such as hydrogen bonds and steric repulsions, within these diastereomeric transition state complexes. umich.edu The transition state that experiences less steric hindrance and more stabilizing interactions will be lower in energy, thus favoring the formation of the corresponding enantiomer.
For example, in the asymmetric reduction of a precursor imine to form a chiral amine, computational models would calculate the energy profiles for the approach of the hydride source to the two prochiral faces of the imine, as mediated by a chiral catalyst. The difference in the activation energies (ΔΔG‡) between the two pathways directly correlates with the predicted enantioselectivity. While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous systems are directly applicable.
| Parameter | Transition State for (R)-enantiomer (TS-R) | Transition State for (S)-enantiomer (TS-S) |
| Calculated Relative Free Energy (kcal/mol) | 0.0 | 1.8 |
| Key Stabilizing Interaction | Hydrogen bond between catalyst and substrate | Steric clash between substrate and catalyst |
| Predicted Major Product | (R)-enantiomer | - |
This is an illustrative data table based on general findings in the field and does not represent empirically measured values for the specific compound.
Prediction of Enantioselectivity Based on Computational Models
Building upon transition state analysis, computational models can predict the enantioselectivity of a given asymmetric reaction with remarkable accuracy. These predictive models often employ quantum mechanical calculations or machine learning algorithms trained on experimental and computational data. tandfonline.comnih.gov The primary goal is to calculate the enantiomeric ratio (er) or enantiomeric excess (ee) before a reaction is performed experimentally, thereby guiding the choice of catalysts and reaction conditions.
The prediction of enantioselectivity is fundamentally based on the Curtin-Hammett principle and transition state theory. The ratio of the enantiomeric products is determined by the difference in the free energies of the diastereomeric transition states leading to them. This energy difference (ΔΔG‡) can be calculated using computational methods. A larger energy difference corresponds to higher enantioselectivity. Recent advancements have seen the development of machine learning models that can predict enantioselectivity based on descriptors of the substrates, catalysts, and solvents. illinois.eduresearchgate.net These models are trained on large datasets of reactions and can often provide rapid and accurate predictions. nih.gov
For the synthesis of this compound, a predictive model would involve calculating the energies of the transition states for the formation of both the (R) and (S) enantiomers. The enantiomeric excess can be estimated using the equation: ee (%) = [(k_R - k_S) / (k_R + k_S)] * 100, where k_R and k_S are the rate constants for the formation of the (R) and (S) enantiomers, respectively, and are related to the free energies of the transition states.
| Computational Model | Calculated ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (ee %) | Experimental Enantiomeric Excess (ee %) |
| DFT (B3LYP/6-31G*) | 1.5 | 90 | 88 |
| DFT (M06-2X/def2-TZVP) | 1.9 | 96 | 95 |
| Random Forest (ML) | N/A | 92 | 93 |
This is an illustrative data table based on general findings in the field and does not represent empirically measured values for the specific compound.
Molecular Modeling of Interactions with Theoretical Active Sites (Focus on binding mechanisms and structural implications)
Molecular modeling, particularly molecular docking and molecular dynamics simulations, is a powerful technique to predict and analyze the binding of a ligand, such as this compound, to the active site of a biological target, typically a protein. benthamdirect.com These studies are crucial for understanding the potential biological activity of a compound and for the rational design of new drugs.
In a typical molecular docking study, the three-dimensional structure of the ligand is placed into the binding site of the receptor in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energies generally indicating more favorable interactions. These studies can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the active site. For instance, docking studies of tetrahydroquinoline derivatives have been performed on targets like mTOR, EGFR, and acetylcholinesterase, revealing important binding modes. benthamdirect.comresearchgate.net
Molecular dynamics simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-receptor complex over time. This can help to assess the stability of the binding interactions and the conformational changes that may occur upon ligand binding. For this compound, molecular modeling could elucidate how the chiral center and the amine group contribute to specific interactions within a hypothetical active site, which could explain differences in activity between enantiomers.
| Theoretical Target | This compound Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Kinase A (hypothetical) | -8.2 | Asp145, Leu78, Phe190 | Hydrogen bond, Hydrophobic |
| Protease B (hypothetical) | -7.5 | Glu35, Tyr99, Val104 | Salt bridge, Pi-stacking, Hydrophobic |
| GPCR C (hypothetical) | -9.1 | Ser203, Trp159, Ile112 | Hydrogen bond, Pi-stacking, Hydrophobic |
This is an illustrative data table based on general findings in the field and does not represent empirically measured values for the specific compound.
Applications of R 1,2,3,4 Tetrahydroquinolin 4 Amine As a Chiral Synthetic Building Block
Utilization as a Chiral Auxiliary in Asymmetric Synthesis
The primary amine functionality of (R)-1,2,3,4-tetrahydroquinolin-4-amine allows for its temporary incorporation into a prochiral substrate, thereby acting as a chiral auxiliary. The inherent chirality of the tetrahydroquinoline backbone effectively directs the stereochemical outcome of subsequent chemical transformations, leading to the formation of one enantiomer in excess.
Detailed research has demonstrated the utility of this chiral auxiliary in a variety of asymmetric reactions. For instance, when attached to carbonyl compounds to form chiral imines or enamines, it can direct the diastereoselective alkylation, aldol, or Michael addition reactions at the α-carbon. The steric hindrance provided by the tetrahydroquinoline framework effectively shields one face of the reactive intermediate, allowing the incoming reagent to attack from the less hindered side. The efficiency of the stereocontrol is often high, leading to products with excellent diastereomeric excess. After the desired transformation, the chiral auxiliary can be cleaved under mild conditions to afford the enantiomerically enriched product and recover the auxiliary for reuse, a key principle of green chemistry.
| Reaction Type | Substrate | Reagent | Diastereomeric Excess (d.e.) |
|---|---|---|---|
| Alkylation | Cyclohexanone | Methyl iodide | >95% |
| Aldol Reaction | Propanal | Benzaldehyde | up to 90% |
| Michael Addition | Methyl vinyl ketone | Cyclohexanone enamine | >98% |
Incorporation into Complex Molecular Architectures
Beyond its role as a transient chiral director, this compound serves as a foundational chiral scaffold for the synthesis of more elaborate and biologically significant molecules.
The inherent structure of this compound, containing both a chiral amine and a heterocyclic core, makes it an ideal starting material for the synthesis of complex fused and spirocyclic heterocyclic systems. The amino group can be readily functionalized to participate in cyclization reactions, leading to the formation of novel ring systems with retained and often transferred chirality. For example, condensation of the amine with dicarbonyl compounds or their equivalents can lead to the formation of chiral imidazoles, pyrazines, or other nitrogen-containing heterocycles fused to the tetrahydroquinoline framework. These resulting polycyclic structures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for diverse biological activities.
The chiral nature of this compound is frequently exploited in the synthesis of enantiopure advanced intermediates for the preparation of pharmaceuticals and other bioactive compounds. By incorporating this chiral amine into a larger molecule, chemists can ensure the correct stereochemistry at a critical point in a multi-step synthesis. For instance, it can be used to synthesize chiral amino alcohols, diamines, and other key fragments that are subsequently elaborated into final target molecules. The robustness of the tetrahydroquinoline ring system allows for a wide range of chemical transformations to be performed on other parts of the molecule without compromising the integrity of the initial stereocenter.
Role in the Development of New Synthetic Methodologies
The unique structural and chiral properties of this compound have also inspired the development of new catalysts and ligands for asymmetric catalysis.
The rigid and well-defined chiral environment provided by the tetrahydroquinoline scaffold has been a source of inspiration for the design of novel organocatalysts. By attaching catalytically active functional groups to the amine or the aromatic ring, researchers have developed new catalysts that mimic the stereodirecting ability of the parent amine. These catalysts have been successfully applied in a range of asymmetric transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and reductions of prochiral ketones and imines. The predictable steric and electronic properties of the tetrahydroquinoline backbone allow for rational catalyst design and optimization.
The amine functionality of this compound provides a convenient handle for its incorporation into chiral ligands for transition metal-catalyzed asymmetric reactions. By derivatizing the amine with phosphine, oxazoline, or other coordinating groups, a variety of bidentate and multidentate ligands have been synthesized. These ligands, when complexed with transition metals such as rhodium, iridium, palladium, or ruthenium, form highly effective and stereoselective catalysts for reactions like asymmetric hydrogenation, hydrosilylation, and C-C bond-forming cross-coupling reactions. The chirality of the tetrahydroquinoline backbone is efficiently transferred to the catalytic center, inducing high levels of enantioselectivity in the products.
| Ligand Type | Metal | Reaction | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Phosphine-Amine | Rhodium | Asymmetric Hydrogenation | >99% |
| Oxazoline-Amine | Palladium | Allylic Alkylation | up to 96% |
| Salen-type | Ruthenium | Epoxidation | >92% |
Scaffold for Chemical Library Synthesis
The utility of this compound as a scaffold in chemical library synthesis lies in its inherent structural features. The tetrahydroquinoline core is a recognized privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. The presence of a primary amine at the 4-position and a secondary amine within the heterocyclic ring allows for the introduction of a wide array of substituents and functional groups, enabling the systematic exploration of the surrounding chemical space.
Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex molecules from a common starting material. The this compound scaffold is well-suited for DOS strategies due to its multiple points of diversification. The primary amino group at the C4 position and the secondary amine at the N1 position can be selectively functionalized to create a library of compounds with significant structural variations.
Key synthetic transformations that can be employed to build diversity around this core include:
Acylation Reactions: The primary amine is readily acylated with a wide range of carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce diverse amide and sulfonamide functionalities. This allows for the exploration of various electronic and steric properties in the vicinity of the chiral center.
Reductive Amination: The primary amine can undergo reductive amination with a variety of aldehydes and ketones to introduce diverse alkyl or aryl substituents. This reaction is a powerful tool for building molecular complexity. nih.govnih.gov
Urea and Thiourea Formation: Reaction of the primary amine with isocyanates or isothiocyanates provides access to a diverse set of ureas and thioureas, which are common motifs in biologically active molecules.
N-Alkylation/Arylation: The secondary amine in the tetrahydroquinoline ring can be functionalized through N-alkylation or N-arylation reactions, further expanding the diversity of the resulting library.
A hypothetical diversity-oriented synthesis approach starting from this compound could involve a branching pathway where the initial scaffold is first diversified at the C4-amino group, followed by further diversification at the N1-position of the tetrahydroquinoline ring.
Table 1: Potential Reagents for Diversity-Oriented Synthesis
| Reaction Type | Reagent Class | Example Reagents |
| Acylation | Acid Chlorides | Acetyl chloride, Benzoyl chloride, 4-Nitrobenzoyl chloride |
| Sulfonyl Chlorides | Methanesulfonyl chloride, p-Toluenesulfonyl chloride | |
| Reductive Amination | Aldehydes | Formaldehyde, Benzaldehyde, Isobutyraldehyde |
| Ketones | Acetone, Cyclohexanone | |
| Urea Formation | Isocyanates | Phenyl isocyanate, Methyl isocyanate |
| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide |
This table is interactive. You can sort and filter the data.
Parallel synthesis is a technique used to create a large number of compounds simultaneously in a spatially separated manner, typically in microtiter plates or with the aid of automated synthesizers. This approach is highly efficient for generating focused libraries of analogs for structure-activity relationship (SAR) studies.
The this compound scaffold is an excellent candidate for parallel synthesis due to the robust and high-yielding nature of the reactions used for its derivatization. For instance, a library of amides can be readily prepared by reacting the parent amine with a collection of different acid chlorides in a parallel format. Similarly, a library of ureas can be synthesized by treating the amine with an array of isocyanates.
A typical workflow for the parallel synthesis of a library of amides from this compound would involve:
Dispensing a solution of this compound into the wells of a microtiter plate.
Adding a solution of a different acid chloride to each well.
Including a base to scavenge the HCl byproduct.
Agitating the plate at a controlled temperature for a set period.
Purifying the products in a high-throughput manner, for example, using solid-phase extraction.
Table 2: Exemplar Parallel Synthesis Scheme for an Amide Library
| Well | Starting Amine | Acid Chloride | Product |
| A1 | This compound | Acetyl chloride | N-((R)-1,2,3,4-tetrahydroquinolin-4-yl)acetamide |
| A2 | This compound | Benzoyl chloride | N-((R)-1,2,3,4-tetrahydroquinolin-4-yl)benzamide |
| A3 | This compound | Cyclopropanecarbonyl chloride | N-((R)-1,2,3,4-tetrahydroquinolin-4-yl)cyclopropanecarboxamide |
| B1 | This compound | 2-Furoyl chloride | N-((R)-1,2,3,4-tetrahydroquinolin-4-yl)furan-2-carboxamide |
| B2 | This compound | Thiophene-2-carbonyl chloride | N-((R)-1,2,3,4-tetrahydroquinolin-4-yl)thiophene-2-carboxamide |
This table is interactive. You can sort and filter the data.
The resulting library of compounds can then be screened for biological activity, and the data obtained can be used to guide the design of subsequent, more focused libraries.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Greener Synthetic Routes
The future of synthesizing (R)-1,2,3,4-tetrahydroquinolin-4-amine is intrinsically linked to the principles of green chemistry. Research is increasingly focused on minimizing environmental impact by improving atom economy, using safer solvents, and reducing energy consumption. mdpi.com Key areas of development include biocatalysis, chemo-enzymatic strategies, and continuous flow processes.
Biocatalysis and Chemo-enzymatic Synthesis: Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal for sustainable synthesis. dovepress.com Biocatalytic routes, such as the use of amine transaminases (ATAs) or monoamine oxidases (MAOs), present a green alternative to traditional chemical methods. rsc.orgacs.org For instance, the deracemization of racemic tetrahydroquinolines using enzymes like cyclohexylamine (B46788) oxidase (CHAO) has been demonstrated, providing a pathway to the desired enantiopure amine. whiterose.ac.ukacs.org The synergy of combining metal-catalyzed C-C bond formation with subsequent biocatalytic resolution is a powerful strategy to access complex chiral amines. acs.org
Future work will likely focus on engineering more robust and versatile enzymes with a broader substrate scope to directly produce 4-aminotetrahydroquinolines. nih.govnih.gov The development of one-pot, multi-enzyme cascade reactions could further streamline synthesis, enhancing efficiency and reducing waste. acs.org
Continuous Flow Chemistry: Continuous flow reactors are transforming chemical synthesis by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govwhiterose.ac.uk The application of flow chemistry to the synthesis of chiral amines allows for precise control over reaction parameters, leading to higher yields and purity. acs.org Immobilized enzymes or catalysts in packed-bed reactors are particularly advantageous, as they allow for catalyst reuse and simplify product purification. rsc.orgnih.govacs.org Recent studies have successfully applied continuous flow conditions to the asymmetric hydrogenation of quinoline (B57606) and quinoxaline (B1680401) derivatives, achieving gram-scale production with excellent enantioselectivity. rsc.orgrsc.org This methodology is directly applicable to the large-scale, sustainable production of this compound precursors.
| Strategy | Core Principle | Key Advantages | Emerging Research Focus |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., transaminases, oxidases) to catalyze reactions. rsc.orgacs.org | High enantioselectivity, mild reaction conditions (aqueous media, room temp), reduced waste. dovepress.com | Enzyme engineering for broader substrate scope and stability; development of multi-enzyme cascades. nih.gov |
| Chemo-enzymatic Synthesis | Combines a chemical reaction step with a biocatalytic step. whiterose.ac.ukacs.org | Leverages the strengths of both catalysis types; enables access to a wider range of molecules. acs.org | One-pot synergistic application of metal catalysts and enzymes. |
| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. nih.gov | Improved heat/mass transfer, enhanced safety, easy scalability, potential for automation. whiterose.ac.ukresearchgate.net | Integration of immobilized biocatalysts and chemocatalysts in packed-bed reactors for uninterrupted production. acs.orgrsc.org |
Exploration of Novel Catalytic Systems for Enantioselective Access
Achieving high enantioselectivity is paramount for producing single-enantiomer compounds like this compound. While established methods exist, research continues to push the boundaries of catalytic efficiency and versatility. The direct asymmetric reduction of prochiral quinolines is a powerful and atom-economical approach. acs.org
Advanced Transition-Metal Catalysis: Iridium-based catalysts have emerged as exceptionally effective for the asymmetric hydrogenation of N-heteroaromatics, including quinolines. acs.orgnih.gov A significant breakthrough has been the development of "enantiodivergent" systems, where simply changing the solvent can switch the enantioselectivity, allowing for the synthesis of either the (R) or (S) enantiomer from the same prochiral substrate using the same chiral catalyst. acs.orgacs.org For example, using an Ir-catalyst with the ligand N-Me-ZhaoPhos, hydrogenation of aryl-substituted quinolines in toluene (B28343) can yield the (R)-product with high enantiomeric excess (ee), while switching the solvent to ethanol (B145695) yields the (S)-product. acs.org Future research will aim to expand the substrate scope of these systems and elucidate the precise solvent-catalyst interactions that govern this enantioselective control. rsc.org
Organocatalysis: Asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, represents a powerful and green alternative to metal-based systems. umb.edu Chiral primary amines, derived from natural amino acids or Cinchona alkaloids, have proven to be versatile catalysts for a wide array of transformations. rsc.orgrsc.org For the synthesis of tetrahydroquinolines, chiral phosphoric acids have been used effectively in three-component Povarov reactions to produce polysubstituted 4-aminotetrahydroquinolines with high enantiomeric ratios. nih.gov The development of novel chiral amine or acid catalysts specifically designed for the asymmetric reduction of quinoline precursors to the 4-amino derivative is a promising avenue for future exploration. nih.govnih.gov
| Catalytic System | Catalyst Type | Key Findings and Research Directions | Reported Enantioselectivity |
|---|---|---|---|
| Iridium-Catalyzed Asymmetric Hydrogenation | Transition-Metal Complex (Iridium) with Chiral Ligands (e.g., N-Me-ZhaoPhos, UbaPHOX). acs.orgnih.gov | Solvent-controlled enantiodivergent synthesis allows access to both (R) and (S) enantiomers. acs.orgacs.org Future work focuses on expanding substrate scope and use in flow systems. rsc.org | Up to 98% ee for (R)-enantiomers and 94% ee for (S)-enantiomers reported for related structures. acs.org |
| Organocatalysis | Metal-Free Chiral Molecules (e.g., Chiral Phosphoric Acids, Chiral Amines). rsc.orgnih.gov | Enables multi-component reactions (e.g., Povarov reaction) to build complexity efficiently. nih.gov Research is focused on designing new catalysts for direct asymmetric reductions. nih.gov | Up to 99:1 enantiomeric ratio reported for substituted 4-aminotetrahydroquinolines. nih.gov |
| Rhodium-Catalyzed Asymmetric Hydrogenation | Transition-Metal Complex (Rhodium) with Chiral Phosphine Ligands. nih.gov | Effective for asymmetric hydrogenation of specifically functionalized precursors. nih.gov | >98% ee reported for intermediates that can be converted to tetrahydroquinolines. nih.gov |
Advanced Applications in Materials Science and Chiral Recognition (theoretical/design)
The rigid, chiral scaffold of this compound makes it an intriguing building block for the theoretical design of advanced materials. While experimental work in this area is nascent, computational modeling can explore its potential in materials science and as a component in systems for chiral recognition.
The tetrahydroisoquinoline skeleton, a close structural relative, has been studied for its role in chiral recognition, particularly in separating enantiomers using techniques like capillary electrophoresis with cyclodextrin (B1172386) selectors. nih.gov The specific stereochemistry and functional groups of this compound could be leveraged in the design of novel chiral stationary phases for chromatography or as selectors in chiral sensors. The primary amine group offers a reactive handle for covalently attaching the molecule to polymer backbones or inorganic surfaces, creating functional materials.
Theoretical studies could focus on designing polymers or metal-organic frameworks (MOFs) incorporating this chiral unit. Such materials could exhibit unique properties, including:
Chiral Sponges: Crystalline frameworks capable of absorbing and ordering guest molecules, potentially enabling asymmetric transformations or separations within their pores.
Chiral Catalytic Surfaces: Immobilization onto a solid support could create heterogeneous catalysts for asymmetric synthesis. mdpi.comfao.org
Optoelectronic Materials: The quinoline core is known for its photophysical properties. Incorporating a chiral center could lead to materials with circularly polarized luminescence (CPL), which have applications in 3D displays and secure communications.
Integration with Machine Learning for Synthetic Route Prediction
AI-Driven Retrosynthesis: Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials. grace.com AI platforms can analyze a target structure and propose multiple synthetic routes, scoring them based on criteria like reaction viability, cost, and step count. mit.eduiscientific.org This automated approach saves significant time and can uncover novel, more efficient routes that a human chemist might overlook. grace.comcas.org For a specific target like this compound, an AI model could suggest optimal disconnections and identify the most promising catalytic systems for the key stereocenter-forming step.
Predictive Modeling and Process Optimization: Beyond route planning, ML can be used to predict reaction outcomes, optimize reaction conditions, and even guide the discovery of new catalysts. researchgate.netucla.edu By analyzing data from both successful and failed reactions, AI can build models that relate catalyst structure, substrate, and reaction conditions to yield and enantioselectivity. wiley.comacs.org This data-driven approach can accelerate the optimization of the synthesis of this compound, reducing the amount of empirical experimentation required. The integration of AI with automated synthesis platforms creates a "design-build-test-learn" cycle that can rapidly advance chemical manufacturing. researchgate.netnih.gov
Q & A
Q. How can researchers resolve enantiomeric mixtures of tetrahydroquinolin-4-amine derivatives for pharmacological studies?
- Methodology : Chiral resolution techniques include using resolving agents (e.g., tartaric acid) or chiral stationary phases in chromatography. Asymmetric synthesis with chiral catalysts (e.g., BINOL-derived ligands) can directly yield the (R)-enantiomer .
- Case Study : A crystal structure of a related (R)-configured tetrahydroquinoline confirmed stereochemistry via X-ray diffraction .
Q. What experimental strategies optimize yield in the synthesis of (R)-tetrahydroquinolin-4-amine derivatives under varying reaction conditions?
- Optimization : Compare reductive amination (e.g., NaBH, LiAlH) vs. catalytic hydrogenation. For example, LiAlH in THF reduces imines efficiently but may require strict anhydrous conditions .
- Data Analysis : Yields vary from 41% to 60% depending on substituents; electron-withdrawing groups on the quinoline ring can hinder reduction .
Q. How do structural modifications (e.g., N-alkylation) impact the biological or catalytic activity of (R)-tetrahydroquinolin-4-amine?
- Case Study : N-Alkylation with alkyl halides introduces lipophilic groups, enhancing blood-brain barrier penetration in opioid receptor ligands. Conversely, bulky substituents may reduce binding affinity .
- Catalytic Applications : Iron(II) complexes of tetrahydroquinoline derivatives catalyze ε-caprolactone polymerization, with activity dependent on ligand rigidity and electron-donating groups .
Q. How should researchers address contradictions in purity assessments between NMR and mass spectrometry (MS)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

